molecular formula C23H23FN4O4 B11008805 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B11008805
M. Wt: 438.5 g/mol
InChI Key: VIPVNTJBSUPEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluoro-substituted indole moiety and a methoxyphenyl-substituted imidazolidinone ring. These structural elements contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 5-fluoroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-fluoro-1H-indol-3-yl)ethylamine.

    Synthesis of the Imidazolidinone Ring: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the imidazolidinone ring structure.

    Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with a propanoyl chloride derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with signaling pathways such as the PI3K/Akt or MAPK pathways, influencing cellular processes like apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
  • **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
  • **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]butanamide

Uniqueness

The uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide lies in its specific structural features, such as the fluoro-substituted indole and methoxyphenyl-substituted imidazolidinone. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C23H23FN4O4/c1-32-17-5-3-16(4-6-17)28-22(30)20(27-23(28)31)8-9-21(29)25-11-10-14-13-26-19-7-2-15(24)12-18(14)19/h2-7,12-13,20,26H,8-11H2,1H3,(H,25,29)(H,27,31)

InChI Key

VIPVNTJBSUPEMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.